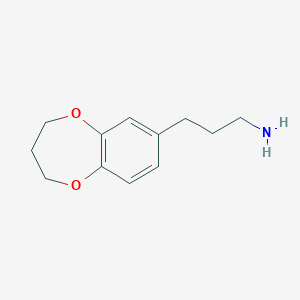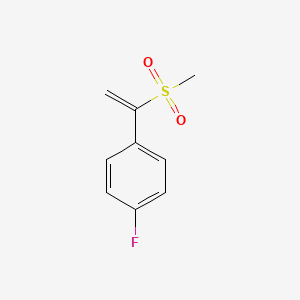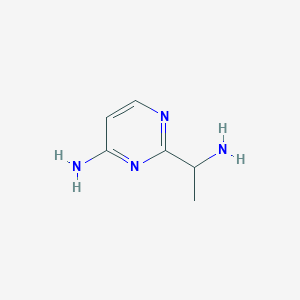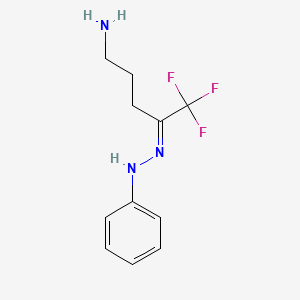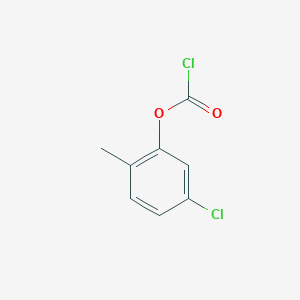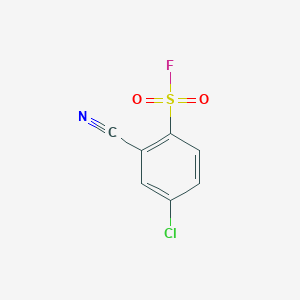
4-Chloro-2-cyanobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyanobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClFNO2S It is a derivative of benzene, featuring a sulfonyl fluoride group, a cyano group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluoride-chloride exchange reactions using efficient and cost-effective reagents. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyanobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The chlorine and cyano groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-chloro-2-aminobenzene-1-sulfonyl fluoride.
Scientific Research Applications
4-Chloro-2-cyanobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of functional materials with specific properties.
Chemical Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications, where the compound can form covalent bonds with target molecules, such as enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyanobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Chloro-2-cyanobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-Chloro-2-cyanobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-Chloro-2-cyanobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride, sulfonamide, and sulfonic acid counterparts. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Properties
Molecular Formula |
C7H3ClFNO2S |
|---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
4-chloro-2-cyanobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3ClFNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H |
InChI Key |
WBFOJMYUYVCUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



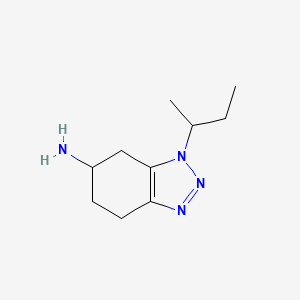

![6-Bromo-2-(dimethylamino)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13231597.png)
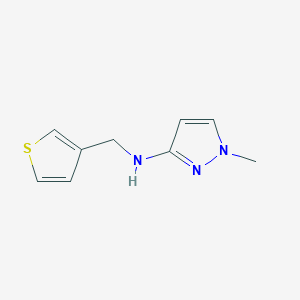
![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
